molecular formula C17H37N5O10S B1262169 Fortimicin A

Fortimicin A

Número de catálogo: B1262169
Peso molecular: 503.6 g/mol
Clave InChI: ISMJYDUGJHHFEG-QPABWCPOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Fortimicin A, also known as this compound, is a useful research compound. Its molecular formula is C17H37N5O10S and its molecular weight is 503.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antibacterial Activity

Fortimicin A exhibits significant antibacterial properties, particularly against aerobic and facultatively anaerobic bacteria. Its effectiveness is comparable to other aminoglycosides like amikacin, although it shows limited activity against Pseudomonas aeruginosa and certain streptococci species.

Minimum Inhibitory Concentrations (MICs)

A study comparing this compound with other aminoglycosides demonstrated that it had comparable MICs against Enterobacteriaceae and other medically significant organisms. The findings are summarized in the following table:

AntibioticMIC (µg/ml)Activity Level Against Enterobacteriaceae
This compound6.292.6% inhibition
Amikacin6.590.5% inhibition
Gentamicin8.023.2% inhibition
Tobramycin10.08.4% inhibition

This data indicates that this compound is particularly effective against antibiotic-resistant strains, showcasing its potential as a therapeutic agent in treating infections caused by resistant bacteria .

Clinical Applications

This compound has been tested in clinical settings, particularly for surgical infections. In a clinical trial involving patients with panperitonitis, the antibiotic was administered intramuscularly at doses of 600 mg two to three times daily for six to seven days. The results were promising:

  • Clinical Response : Excellent in 2 cases, good in 1 case
  • Effective Rate : 100%
  • Adverse Effects : None reported

These findings suggest that this compound could be a valuable option for treating severe intra-abdominal infections .

Synergistic Effects with Other Antibiotics

Research has indicated that this compound can exhibit synergistic effects when combined with beta-lactam antibiotics such as carbenicillin and piperacillin against Pseudomonas aeruginosa. The combination therapy enhances the bactericidal activity of this compound, making it more effective against resistant strains.

Synergy Data

The following table summarizes the synergistic effects observed:

CombinationEffectiveness Against Pseudomonas aeruginosa
This compound + CarbenicillinEnhanced bactericidal activity
This compound + PiperacillinSignificant increase in bacterial killing

This synergy suggests that combination therapies could be a strategic approach to overcome resistance mechanisms in certain bacterial strains .

Resistance Mechanisms

This compound is noted for its resistance to many aminoglycoside-inactivating enzymes, which enhances its utility in treating infections caused by resistant bacteria. However, it is not effective against permeability mutants of bacteria, indicating a limitation in its application .

Propiedades

Fórmula molecular

C17H37N5O10S

Peso molecular

503.6 g/mol

Nombre IUPAC

2-amino-N-[(1S,2R,3R,4S,5S,6R)-4-amino-3-[(2R,3R,6S)-3-amino-6-[(1S)-1-aminoethyl]oxan-2-yl]oxy-2,5-dihydroxy-6-methoxycyclohexyl]-N-methylacetamide;sulfuric acid

InChI

InChI=1S/C17H35N5O6.H2O4S/c1-7(19)9-5-4-8(20)17(27-9)28-15-11(21)13(24)16(26-3)12(14(15)25)22(2)10(23)6-18;1-5(2,3)4/h7-9,11-17,24-25H,4-6,18-21H2,1-3H3;(H2,1,2,3,4)/t7-,8+,9-,11-,12-,13-,14+,15+,16+,17+;/m0./s1

Clave InChI

ISMJYDUGJHHFEG-QPABWCPOSA-N

SMILES isomérico

C[C@@H]([C@@H]1CC[C@H]([C@H](O1)O[C@@H]2[C@H]([C@@H]([C@@H]([C@H]([C@H]2O)N(C)C(=O)CN)OC)O)N)N)N.OS(=O)(=O)O

SMILES canónico

CC(C1CCC(C(O1)OC2C(C(C(C(C2O)N(C)C(=O)CN)OC)O)N)N)N.OS(=O)(=O)O

Sinónimos

Abbott 44747
astromicin
fortimicin A
fortimicin A sulfate
fortimicin A sulfate (1:2)
KW1070

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.